Pyridinium, 1-pentadecyl-
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Overview
Description
Pyridinium, 1-pentadecyl-: is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring with a positively charged nitrogen atom. The 1-pentadecyl group is a long alkyl chain attached to the nitrogen atom, making this compound a cationic surfactant. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium, 1-pentadecyl- can be synthesized through the reaction of pyridine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction typically follows an SN2 mechanism, where the nucleophilic nitrogen atom of pyridine attacks the electrophilic carbon atom of the alkyl halide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the synthesis of pyridinium, 1-pentadecyl- often involves the use of pyridine and pentadecyl chloride or bromide. The reaction is carried out in the absence of a solvent at elevated temperatures, typically around 150°C, to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different pyridinium derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 1-pentadecyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: Pyridinium salts are investigated for their potential use as drug delivery agents and in the treatment of various diseases.
Industry: It is used as a surfactant in the production of detergents, fabric softeners, and emulsifiers
Mechanism of Action
The mechanism of action of pyridinium, 1-pentadecyl- involves its interaction with cellular membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and other microorganisms .
Comparison with Similar Compounds
N-methylpyridinium: A simpler pyridinium salt with a shorter alkyl chain.
N-ethylpyridinium: Another pyridinium salt with an ethyl group attached to the nitrogen atom.
N-hexadecylpyridinium: Similar to pyridinium, 1-pentadecyl-, but with a slightly longer alkyl chain.
Uniqueness: Pyridinium, 1-pentadecyl- is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it particularly effective in applications requiring strong antimicrobial activity and efficient phase transfer catalysis .
Properties
CAS No. |
53144-61-9 |
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Molecular Formula |
C20H36N+ |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-pentadecylpyridin-1-ium |
InChI |
InChI=1S/C20H36N/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3/q+1 |
InChI Key |
JCZHPUQUBJFDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1 |
Origin of Product |
United States |
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